molecular formula C27H34N2O3 B1397023 N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid CAS No. 83427-83-2

N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid

Cat. No.: B1397023
CAS No.: 83427-83-2
M. Wt: 434.6 g/mol
InChI Key: URXRWVYGHBZAGX-BOXHHOBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid, also known as N-alpha-trityl-D-homoserine diethylammonium salt, is a compound used primarily in peptide synthesis. It is a trityl-protected amino acid derivative, which means it has a trityl group attached to protect the amino acid during chemical reactions. This protection is crucial in peptide synthesis to prevent unwanted side reactions.

Scientific Research Applications

N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid involves the protection of the amino acid homoserine with a trityl group. The trityl group is introduced using trityl chloride in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like dichloromethane. The resulting trityl-protected homoserine is then converted to its diethylammonium salt form by reacting with diethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The trityl group can be removed under oxidative conditions.

    Reduction: The compound can be reduced to remove the trityl group.

    Substitution: The trityl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid homoserine and various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid involves the protection of the amino acid homoserine during chemical reactions. The trityl group prevents unwanted side reactions by blocking reactive sites on the amino acid. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex peptides. The diethylammonium salt form enhances the solubility and stability of the compound, making it easier to handle in laboratory and industrial settings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific use of homoserine as the amino acid. This provides distinct properties and reactivity compared to other trityl-protected amino acids. Its diethylammonium salt form also offers advantages in terms of solubility and stability, making it a preferred choice in certain peptide synthesis applications.

Properties

IUPAC Name

N-ethylethanamine;(2S)-4-hydroxy-2-(tritylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3.C4H11N/c25-17-16-21(22(26)27)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-3-5-4-2/h1-15,21,24-25H,16-17H2,(H,26,27);5H,3-4H2,1-2H3/t21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXRWVYGHBZAGX-BOXHHOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.